

Application Notes and Protocols for Cloning and Expression of Recombinant SM30 Protein

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Compound of Interest

Compound Name: SM30 Protein

Cat. No.: B134567

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cloning, expression, purification, and analysis of the recombinant 30 kDa spicule matrix protein (SM30). The provided methodologies are foundational for researchers investigating biomineralization, as well as for professionals in drug development exploring proteins involved in calcification and related processes.

Introduction

The **SM30 protein** is a key component of the spicule matrix in sea urchins, playing a role in the intricate process of biomineralization.^{[1][2]} It is an acidic glycoprotein that is secreted by primary mesenchyme cells during embryonic development.^{[2][3]} Understanding the structure and function of SM30 is crucial for elucidating the molecular mechanisms of skeleton formation.^[4] The production of recombinant **SM30 protein** is essential for in-depth functional and structural studies. This document outlines the necessary protocols for its successful cloning, expression, and purification.

Data Presentation

Successful expression and purification of recombinant SM30 can be monitored and quantified at various stages. The following tables provide representative data for a typical expression and purification workflow.

Table 1: Expression of Recombinant SM30 in E. coli

| Expressi on System | Vector | Host Strain | Induction Condition s | Culture Volume (L) | Total Protein Yield (mg/L) | Soluble SM30 Yield (mg/L) |
|--------------------------|------------|----------------|------------------------------|--------------------------|-------------------------------------|------------------------------------|
| E. coli | pET-28a(+) | BL21(DE3) | 0.5 mM IPTG, 18°C, 16h | 1 | 2500 | 50 |

Table 2: Purification of Recombinant His-tagged SM30

| Purification Step | Total Protein (mg) | SM30 Protein (mg) | Purity (%) | Yield (%) |
|-----------------------------------|-----------------------|----------------------|------------|-----------|
| Clarified Lysate | 50 | 50 | ~2 | 100 |
| Ni-NTA Affinity Chromatography | 5 | 4.5 | >90 | 90 |
| Size Exclusion Chromatography | 3.5 | 3.2 | >98 | 64 |

Experimental Protocols

Cloning of SM30 cDNA into an Expression Vector

This protocol describes the amplification of the SM30 coding sequence from sea urchin cDNA and its insertion into a bacterial expression vector.

Materials:

- Sea urchin embryo cDNA library
- Phusion High-Fidelity DNA Polymerase
- Forward and reverse primers for SM30 (including restriction sites)

- pET-28a(+) expression vector
- Restriction enzymes (e.g., NdeI and XhoI)
- T4 DNA Ligase
- DH5α competent E. coli cells
- LB agar plates with kanamycin

Protocol:

- PCR Amplification:
 - Design primers to amplify the full-length coding sequence of SM30. Exclude the native signal peptide sequence if secretion in the host is not intended or if an N-terminal tag is used. Incorporate restriction sites (e.g., NdeI at the 5' end and XhoI at the 3' end) for cloning into the pET-28a(+) vector.
 - Set up a 50 µL PCR reaction using the sea urchin cDNA library as a template.
 - Perform PCR with an initial denaturation at 98°C for 30 seconds, followed by 30 cycles of 98°C for 10 seconds, 60°C for 30 seconds, and 72°C for 1 minute, with a final extension at 72°C for 10 minutes.
 - Analyze the PCR product by agarose gel electrophoresis to confirm the correct size.
- Vector and Insert Preparation:
 - Purify the PCR product using a PCR purification kit.
 - Digest both the purified PCR product and the pET-28a(+) vector with NdeI and XhoI restriction enzymes at 37°C for 2 hours.
 - Purify the digested vector and insert by gel electrophoresis and subsequent gel extraction.
- Ligation and Transformation:

- Set up a ligation reaction with the digested SM30 insert and pET-28a(+) vector using T4 DNA Ligase. Incubate at 16°C overnight.
- Transform the ligation mixture into competent DH5α E. coli cells via heat shock.
- Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight at 37°C.
- Clone Verification:
 - Select several colonies and perform colony PCR to screen for positive clones.
 - Isolate plasmid DNA from positive colonies and confirm the insert by restriction digestion and Sanger sequencing.

Expression of Recombinant SM30 Protein

This protocol details the expression of His-tagged SM30 in E. coli.

Materials:

- pET-28a(+)-SM30 plasmid
- E. coli BL21(DE3) competent cells
- LB medium with kanamycin
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

- Transformation:
 - Transform the pET-28a(+)-SM30 plasmid into competent E. coli BL21(DE3) cells.
 - Plate on LB agar with kanamycin and incubate overnight at 37°C.
- Starter Culture:

- Inoculate a single colony into 50 mL of LB medium with kanamycin.
- Grow overnight at 37°C with shaking.
- Large-Scale Expression:
 - Inoculate 1 L of LB medium with kanamycin with the overnight starter culture.
 - Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
 - Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
 - Continue to grow the culture at 18°C for 16 hours with shaking.
- Cell Harvesting:
 - Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
 - Discard the supernatant and store the cell pellet at -80°C.

Purification of Recombinant SM30 Protein

This protocol describes the purification of His-tagged SM30 using immobilized metal affinity chromatography (IMAC) followed by size exclusion chromatography (SEC).

Materials:

- Cell pellet containing recombinant SM30
- Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
- Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
- Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
- Ni-NTA agarose resin
- SEC buffer (e.g., PBS)

- Amicon Ultra centrifugal filters

Protocol:

- Cell Lysis:
 - Resuspend the cell pellet in lysis buffer.
 - Lyse the cells by sonication on ice.
 - Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified lysate).
- IMAC Purification:
 - Equilibrate the Ni-NTA resin with lysis buffer.
 - Load the clarified lysate onto the equilibrated resin and incubate for 1 hour at 4°C with gentle mixing.
 - Wash the resin with wash buffer to remove non-specifically bound proteins.
 - Elute the His-tagged **SM30 protein** with elution buffer.
- Buffer Exchange and Concentration:
 - Concentrate the eluted fractions and exchange the buffer to SEC buffer using Amicon Ultra centrifugal filters.
- Size Exclusion Chromatography (SEC):
 - Equilibrate a SEC column with SEC buffer.
 - Load the concentrated, buffer-exchanged protein onto the column.
 - Collect fractions and analyze by SDS-PAGE to identify those containing pure SM30.
- Purity Analysis and Storage:

- Assess the purity of the final protein preparation by SDS-PAGE and Coomassie blue staining.
- Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
- Store the purified protein at -80°C.

Visualizations

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